Egfr/cdk2-IN-4 -

Egfr/cdk2-IN-4

Catalog Number: EVT-12524114
CAS Number:
Molecular Formula: C24H16N6OS2
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/cdk2-IN-4 is a compound that targets the epidermal growth factor receptor and cyclin-dependent kinase 2, both of which play critical roles in cell proliferation and survival. This compound has garnered attention in cancer research due to its potential to inhibit signaling pathways associated with tumor growth and resistance to therapies.

Source

The compound was identified through a combination of high-throughput screening and structure-based drug design aimed at developing selective inhibitors for the epidermal growth factor receptor and cyclin-dependent kinase 2. It is part of a broader effort to create targeted therapies that can effectively combat various cancers, particularly those characterized by overactive signaling through these pathways.

Classification

Egfr/cdk2-IN-4 is classified as a dual inhibitor, specifically targeting both the epidermal growth factor receptor and cyclin-dependent kinase 2. This dual action is significant as it allows for the simultaneous disruption of two critical pathways involved in cancer cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of Egfr/cdk2-IN-4 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through a series of reactions.
  2. Reactions: Common reactions include condensation, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Characterization: After synthesis, the compound is purified using techniques such as column chromatography and characterized by methods including nuclear magnetic resonance spectroscopy and mass spectrometry.

Technical Details

The specific synthetic route may vary depending on the desired analogs of Egfr/cdk2-IN-4. For instance, modifications at certain positions on the core structure can enhance binding affinity and selectivity towards the targets. Advanced techniques like structure-activity relationship studies are often employed to optimize these properties.

Molecular Structure Analysis

Structure

Egfr/cdk2-IN-4 features a complex molecular architecture that allows it to interact effectively with both the epidermal growth factor receptor and cyclin-dependent kinase 2. The compound's structure typically includes:

  • A central scaffold that provides rigidity and defines its pharmacophore.
  • Functional groups that enhance solubility and binding affinity.

Data

Crystallographic studies may provide insights into the three-dimensional arrangement of atoms in Egfr/cdk2-IN-4, revealing how it fits into the active sites of its target proteins. Data from such studies can inform further modifications to improve efficacy.

Chemical Reactions Analysis

Reactions

Egfr/cdk2-IN-4 undergoes various chemical reactions, primarily focused on its interactions with biological targets:

  1. Binding Interactions: The compound binds to the active sites of both the epidermal growth factor receptor and cyclin-dependent kinase 2, inhibiting their activity.
  2. Metabolic Stability: Understanding how Egfr/cdk2-IN-4 is metabolized in biological systems is crucial for assessing its therapeutic potential.

Technical Details

Kinetic studies often accompany these reactions to quantify binding affinities (e.g., IC50 values) and assess how modifications impact activity against target enzymes.

Mechanism of Action

Process

Egfr/cdk2-IN-4 exerts its effects by:

  1. Inhibition of Signaling Pathways: By blocking the activity of both the epidermal growth factor receptor and cyclin-dependent kinase 2, the compound disrupts downstream signaling pathways that promote cell division and survival.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, particularly those reliant on these pathways for growth.

Data

Research has demonstrated that compounds like Egfr/cdk2-IN-4 can significantly reduce cell viability in various cancer cell lines, indicating potent anticancer activity.

Physical and Chemical Properties Analysis

Physical Properties

Egfr/cdk2-IN-4 typically exhibits:

  • Molecular Weight: Specific values depend on the precise structure but are generally within a range conducive for drug-like properties.
  • Solubility: The compound's solubility profile is crucial for its bioavailability; modifications may be made to enhance this property.

Chemical Properties

Chemical stability under physiological conditions is essential for therapeutic applications. Studies often assess:

  • pH Stability: Evaluating how well Egfr/cdk2-IN-4 maintains its structure across different pH levels.
  • Reactivity: Understanding potential side reactions that could affect efficacy or safety.
Applications

Scientific Uses

Egfr/cdk2-IN-4 has several promising applications in scientific research:

  1. Cancer Therapy: As a dual inhibitor, it offers potential for treating cancers with aberrant signaling through the epidermal growth factor receptor and cyclin-dependent kinase 2.
  2. Research Tool: It serves as a valuable tool for studying cellular signaling pathways, particularly in understanding resistance mechanisms in cancer therapies.
  3. Drug Development: Insights gained from studying this compound can inform the design of new therapeutics targeting similar pathways.

Properties

Product Name

Egfr/cdk2-IN-4

IUPAC Name

naphthalen-2-yl-[1-phenyl-3-(3-sulfanylidene-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone

Molecular Formula

C24H16N6OS2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C24H16N6OS2/c31-22(17-11-10-15-6-4-5-7-16(15)12-17)19-13-29(18-8-2-1-3-9-18)28-21(19)20-14-33-24-26-25-23(32)30(24)27-20/h1-13H,14H2,(H,25,32)

InChI Key

MEKPYYSXKWGWRX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=S)NN=C2S1)C3=NN(C=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.